2,2,3-Trichloro-1,1-diethoxypropane
Description
2,2,3-Trichloro-1,1-diethoxypropane is a halogenated ether-propane derivative characterized by three chlorine atoms at the 2,2,3-positions and two ethoxy groups at the 1,1-positions of the propane backbone. Such compounds are typically intermediates in organic synthesis, agrochemicals, or pharmaceuticals, where the balance of halogen-induced electrophilicity and ether-derived solubility is critical .
Properties
CAS No. |
5456-96-2 |
|---|---|
Molecular Formula |
C7H13Cl3O2 |
Molecular Weight |
235.5 g/mol |
IUPAC Name |
2,2,3-trichloro-1,1-diethoxypropane |
InChI |
InChI=1S/C7H13Cl3O2/c1-3-11-6(12-4-2)7(9,10)5-8/h6H,3-5H2,1-2H3 |
InChI Key |
IORZKDICRMLVPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(CCl)(Cl)Cl)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trichloro-1,1-diethoxypropane typically involves the reaction of 2,2,3-trichloropropanol with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trichloro-1,1-diethoxypropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Less chlorinated derivatives.
Substitution: Compounds with different functional groups replacing chlorine atoms.
Scientific Research Applications
2,2,3-Trichloro-1,1-diethoxypropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,3-Trichloro-1,1-diethoxypropane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved may include the formation of reactive intermediates that can further react with cellular components.
Comparison with Similar Compounds
Halogenation Effects
- Chlorinated Propanes : Compounds like 1,2,3-Trichloropropane exhibit high reactivity in radical reactions and SN2 substitutions but are restricted due to toxicity . In contrast, the ethoxy groups in this compound likely reduce acute toxicity while retaining reactivity at chlorinated sites .
- Fluorinated Analogs : 3,3-Diethoxy-1,1,1-trifluoropropane (CAS 688-29-9) demonstrates enhanced chemical inertness and thermal stability compared to chlorinated derivatives, making it suitable for high-performance materials .
Ether Functionality
- Diethoxy vs. Triethoxy: Increasing ethoxy groups (e.g., 2-Chloro-1,1,3-triethoxypropane) improves solubility in nonpolar solvents but may sterically hinder reactions at the central carbon .
- Comparative Solubility: Diethoxy groups balance polarity, enabling this compound to act as a phase-transfer catalyst or reaction medium in organometallic syntheses .
Toxicological and Environmental Profiles
- Chlorinated Propanes: 1,2,3-Trichloropropane is classified as a probable carcinogen (EPA) with stringent exposure limits .
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